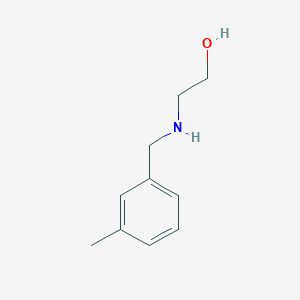

2-(3-Methyl-benzylamino)-ethanol

Description

Contextualization within Aminobenzyl Alcohol Chemistry

2-(3-Methyl-benzylamino)-ethanol, with the chemical formula C₁₀H₁₅NO, belongs to the class of organic compounds known as aminobenzyl alcohols. These molecules are characterized by the presence of both an amino group and a benzyl (B1604629) alcohol moiety. The specific structure of this compound features a secondary amine where the nitrogen atom is bonded to both an ethyl alcohol group and a 3-methylbenzyl group. This substitution pattern places it within the subclass of N-substituted aminobenzyl alcohols.

The chemistry of aminobenzyl alcohols is diverse, with their utility often stemming from the dual functionality of the amino and hydroxyl groups. These functional groups can participate in a wide array of chemical transformations, making them valuable intermediates in organic synthesis. For instance, 2-aminobenzyl alcohols are known precursors in the synthesis of quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry.

A Chinese patent describes a method for synthesizing N-substituted ethanolamines, including a compound identified as N-(3-methylbenzyl) ethanolamine (B43304). The synthesis involves the reduction of a 2-substituted-2-oxazoline. In a specific embodiment, the synthesis of a compound with the same molecular formula as this compound (C₁₀H₁₅NO) is reported with a yield of 65.5% orgsyn.org. This indicates a viable synthetic route to this class of compounds.

Table 1: Physicochemical Properties of Structurally Related Amino Alcohols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N-Benzylethanolamine | C₉H₁₃NO | 151.21 | 153-156 (at 12 mmHg) |

| N-Methylethanolamine | C₃H₉NO | 75.11 | 159 osti.gov |

| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | Not available |

This table presents data for structurally similar compounds to provide context for the physicochemical properties of this compound.

Significance of Substituted Amino Alcohols in Contemporary Chemical Biology Research

Substituted amino alcohols are a significant class of compounds in the field of chemical biology due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. The presence of both a hydrogen-bond donating hydroxyl group and a basic amino group allows for a variety of interactions with biological macromolecules, such as proteins and nucleic acids. This dual functionality is a key feature in the design of new therapeutic agents.

The structural motif of a substituted amino alcohol is found in numerous pharmaceuticals. For example, many beta-blockers, a class of drugs used to manage cardiovascular diseases, contain the 2-amino-1-phenylethanol backbone. The specific substitutions on both the aromatic ring and the amino group play a crucial role in determining the pharmacological activity and selectivity of these compounds.

Research into substituted amino alcohols extends to their potential as antiproliferative agents. Studies on novel amino and amido substituted pentacyclic benzimidazole derivatives have shown that the position and nature of the side chain, which can include amino alcohol moieties, significantly influence their biological activity mdpi.com. Furthermore, the synthesis and biological evaluation of bergenin derivatives, which are modified natural products, have demonstrated that the introduction of amino alcohol side chains can lead to potent immunosuppressive effects nih.gov. These examples highlight the broad therapeutic potential of this class of compounds.

Historical Overview of Research Directions for Structurally Related Compounds

The study of amino alcohols has a long history, with early research focusing on their synthesis and basic chemical reactivity. One of the foundational methods for the preparation of aminobenzyl alcohols involved the reduction of corresponding nitro- or amino-substituted aromatic aldehydes or ketones. For instance, o-aminobenzyl alcohol has been historically prepared by the reduction of o-nitrobenzaldehyde or o-nitrobenzyl alcohol orgsyn.org.

Over the decades, synthetic methodologies have evolved to become more efficient and versatile. The development of metal-catalyzed reactions and the use of a wider range of reducing agents have expanded the accessibility of structurally diverse amino alcohols. For example, the synthesis of 4-aminobenzyl alcohol derivatives has been achieved through the fermentative enzymatic action of specific microorganisms on 4-aminotoluene derivatives, showcasing the integration of biotechnological methods in chemical synthesis google.com. Another approach involves the reduction of 4-nitrobenzyl alcohol using systems like hydrazine hydrate-raney nickel, which offers high yields and is amenable to larger-scale production google.com.

More recent research has focused on the development of stereoselective synthetic methods to produce enantiomerically pure amino alcohols. This is of particular importance in medicinal chemistry, where the stereochemistry of a drug molecule can have a profound impact on its biological activity. The use of chiral catalysts and starting materials has enabled the synthesis of specific stereoisomers of amino alcohols, paving the way for the development of more potent and selective drugs.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methylphenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-2-4-10(7-9)8-11-5-6-12/h2-4,7,11-12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIPKCDWWMGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651718 | |

| Record name | 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195132-53-7 | |

| Record name | 2-{[(3-Methylphenyl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 3 Methyl Benzylamino Ethanol

Established Reaction Pathways for 2-(3-Methyl-benzylamino)-ethanol Synthesis

Reductive Amination Protocols in Compound Generation

Reductive amination is a widely employed and versatile method for the synthesis of amines, including this compound. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would involve the reaction of 3-methylbenzaldehyde (B113406) with ethanolamine (B43304).

The reaction is typically carried out under neutral or weakly acidic conditions (pH 4-5) to facilitate the formation of the imine intermediate. masterorganicchemistry.com The subsequent reduction of the imine can be achieved using various reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comyoutube.com Each of these reagents offers different levels of reactivity and selectivity. For instance, sodium cyanoborohydride is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Industrially, catalytic hydrogenation is often the preferred method for the reduction step, employing catalysts such as nickel, palladium on carbon (Pd/C), or platinum. wikipedia.org This approach is considered a green chemistry method due to its high atom economy and the use of hydrogen gas as the reductant. wikipedia.org

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, room temperature | Readily available, inexpensive | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or ethanol solvent, pH 4-5 | Selective for imines | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) or dichloroethane solvent | Mild and selective | More expensive |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Various solvents, elevated pressure and temperature | High atom economy, "green" | Requires specialized equipment |

Alkylation Approaches in the Synthesis of this compound

Alkylation of ethanolamine with a suitable 3-methylbenzyl halide, such as 3-methylbenzyl chloride or 3-methylbenzyl bromide, presents another direct route to this compound. This nucleophilic substitution reaction involves the nitrogen atom of ethanolamine attacking the benzylic carbon of the 3-methylbenzyl halide, displacing the halide ion.

A significant challenge in this approach is controlling the degree of alkylation. Ethanolamine, being a primary amine, can undergo further alkylation to form the tertiary amine, N,N-bis(3-methylbenzyl)ethanolamine, and even a quaternary ammonium (B1175870) salt. chemrxiv.org To favor the formation of the desired secondary amine, an excess of ethanolamine is typically used. chemrxiv.org The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. vulcanchem.com

A plausible synthetic route, analogous to the synthesis of similar compounds, would involve reacting ethanolamine with 3-methylbenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) or ethanol at an elevated temperature (e.g., 80-100°C) for several hours. vulcanchem.com Purification by column chromatography or recrystallization is often necessary to isolate the pure secondary amine. vulcanchem.com

Multi-Component Reaction Sequences in Amino Alcohol Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient alternative for the synthesis of complex molecules. While no direct MCR for the synthesis of this compound is prominently reported, the principles of reactions like the Ugi and Passerini reactions can be considered for the synthesis of related amino alcohol derivatives.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.orgresearchgate.net Theoretically, by carefully selecting the starting materials, a product with a masked hydroxyl group could be formed, which could then be deprotected to yield an amino alcohol derivative.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. rsc.org Similar to the Ugi reaction, a subsequent transformation would be required to obtain the desired amino alcohol structure. The complexity and the need for subsequent reaction steps make these routes less direct for the synthesis of a simple amino alcohol like this compound compared to reductive amination or alkylation.

Advanced Synthetic Methodologies and Process Optimization

Catalytic Systems and Their Impact on Synthetic Efficiency

The efficiency of both reductive amination and alkylation reactions can be significantly enhanced through the use of appropriate catalytic systems. In catalytic reductive amination, the choice of catalyst can influence reaction rates, selectivity, and operating conditions. Noble metal catalysts such as ruthenium (Ru), palladium (Pd), and platinum (Pt) are highly effective but can be expensive. nih.govencyclopedia.pub Consequently, there is growing interest in developing catalysts based on more abundant and less expensive metals like nickel (Ni), cobalt (Co), and iron (Fe). wikipedia.orgunisi.it For instance, a partially reduced Ru/ZrO₂ catalyst has been shown to be efficient for the reductive amination of various aldehydes and ketones in aqueous ammonia (B1221849). nih.gov

In N-alkylation reactions, bifunctional catalysts that can facilitate both the dehydrogenation of the alcohol (in the case of using an alcohol as the alkylating agent) and the hydrogenation of the imine intermediate are of particular interest. researchgate.net Iridium complexes have been investigated for the N-alkylation of amines with alcohols, where the catalyst participates in every step of the catalytic cycle. researchgate.net

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of this compound, particularly for large-scale production. The use of flow reactors can lead to improved reaction control, enhanced heat and mass transfer, increased safety, and higher yields.

For reductive amination, continuous-flow reactors packed with a heterogeneous catalyst can be employed. This setup allows for the continuous feeding of reactants and the collection of the product, leading to a more efficient and scalable process compared to batch production. Similarly, flow chemistry can be applied to alkylation reactions, allowing for precise control of reaction parameters such as temperature, pressure, and residence time, which can help to minimize the formation of byproducts.

Green Chemistry Principles in this compound Production

The production of this compound via reductive amination offers multiple opportunities to implement green chemistry principles, aiming to reduce environmental impact and enhance safety. acsgcipr.orgontosight.ai This involves optimizing reagents, reaction conditions, and solvents.

A key reaction for synthesizing the target compound is the condensation of 3-methylbenzaldehyde with ethanolamine to form an intermediate imine, which is then reduced in situ to the final secondary amine. Traditional methods for this transformation often rely on hazardous chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) and stoichiometric, less stable reducing agents. rsc.org

Greener Solvents and Reagents: Modern approaches advocate for replacing these harmful solvents with more environmentally benign alternatives. rsc.org Research has demonstrated that solvents like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water can be effective for reductive amination, significantly lowering the environmental footprint of the process. rsc.org

Furthermore, the choice of reducing agent is critical. While sodium triacetoxyborohydride is effective, simpler and less mass-intensive reagents like sodium borohydride are often preferred from a green chemistry perspective. acsgcipr.org An even greener approach involves catalytic hydrogenation with H₂ gas, which produces only water as a byproduct, maximizing atom economy. acsgcipr.org

Recent innovations include the use of bio-renewable solvents and hydrogen sources. Glycerol, a non-toxic, biodegradable, and recyclable solvent, has been successfully used for reductive aminations with sodium borohydride. gctlc.org Formic acid, which can be derived from biomass, has also been employed as a hydrogen source in the presence of a suitable catalyst. rsc.org In some cases, reactions can be performed under solvent-less conditions, where simply mixing the solid aldehyde and amine initiates the reaction, with a green solvent like ethanol added later for the reduction step. gctlc.org

Biocatalysis: A significant advancement in green synthesis is the use of biocatalysts. ontosight.ai Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of aldehydes and amines with high efficiency and selectivity under mild aqueous conditions. acs.orgnih.gov These enzymatic methods avoid harsh reagents and toxic metal catalysts, representing a highly sustainable route for amine synthesis. nih.gov

Table 1: Comparison of Solvents for Reductive Amination

| Solvent | Classification | Advantages | Disadvantages |

|---|---|---|---|

| Dichloromethane (DCM) | Halogenated | Effective for a wide range of substrates | Toxic, suspected carcinogen, environmentally persistent |

| 1,2-Dichloroethane (DCE) | Halogenated | Good solvent for many reductive aminations | Toxic, environmentally harmful |

| Ethyl Acetate (EtOAc) | Ester (Greener) | Lower toxicity, biodegradable, effective alternative to DCM/DCE rsc.org | Can be sensitive to hydrolysis |

| 2-Methyl-THF | Ether (Greener) | Derived from renewable resources, good performance | Can form peroxides |

| Ethanol | Alcohol (Green) | Low toxicity, renewable, biodegradable gctlc.org | Can potentially undergo side reactions with some catalysts |

| Water | Greenest | Non-toxic, non-flammable, cheap rsc.org | Limited solubility for many organic substrates |

| Glycerol | Polyol (Green) | Non-toxic, recyclable, bio-based gctlc.org | High viscosity can complicate product isolation |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The this compound molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-2-(3-methyl-benzylamino)-ethanol. The synthesis of a single enantiomer (asymmetric synthesis) is of paramount importance in fields like pharmaceuticals, where different enantiomers can have vastly different biological effects. This requires stereocontrolled synthetic strategies. diva-portal.org

Chiral Auxiliaries and Catalysts in Stereocontrol

Stereocontrol in the synthesis of chiral amino alcohols can be achieved using either stoichiometric chiral auxiliaries or substoichiometric chiral catalysts. diva-portal.org

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. diva-portal.orguwindsor.ca After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

A well-known example is the use of Evans oxazolidinones , which are derived from chiral amino acids like valine or phenylalanine. uwindsor.casantiago-lab.comyoutube.com In a hypothetical synthesis, an Evans auxiliary could be acylated, and the resulting chiral imide could undergo a diastereoselective reduction to establish the desired stereochemistry before the auxiliary is cleaved to yield the chiral amino alcohol. santiago-lab.comnih.gov

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. These can be metal complexes with chiral ligands or enzymes (biocatalysts).

Biocatalysts: Enzymes are highly effective and specific chiral catalysts. For the synthesis of chiral amines and amino alcohols, several classes of enzymes are particularly relevant:

Imine Reductases (IREDs) / Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of a ketone/aldehyde and an amine. acs.orgresearchgate.net By selecting an appropriate IRED—either from nature or engineered—one can produce either the (R) or (S) enantiomer of the target amine with very high enantiomeric excess. nih.govmanchester.ac.uk

Amine Dehydrogenases (AmDHs): These enzymes perform the reductive amination of carbonyl compounds using ammonia, but some can accept other amines, providing access to chiral amines. nih.govwhiterose.ac.uk

Alcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of a ketone to a chiral alcohol. A potential route to chiral this compound could involve the asymmetric reduction of a corresponding α-amino ketone precursor. acs.orgthieme-connect.comnih.gov

Chiral Metal Catalysts: Transition metal complexes featuring chiral ligands are widely used for asymmetric hydrogenations. acs.orgnih.gov For instance, iridium, rhodium, or ruthenium complexes with chiral phosphine (B1218219) ligands can effectively catalyze the enantioselective reduction of imines or enamines. researchgate.netresearchgate.net Similarly, chiral Lewis acids can be used to catalyze the asymmetric reduction of α-amino ketones. thieme-connect.comscite.ai

Table 2: Key Biocatalysts for Chiral Amine and Amino Alcohol Synthesis

| Enzyme Class | Abbreviation | Reaction Catalyzed | Key Advantages |

|---|---|---|---|

| Imine Reductase | IRED | Asymmetric reduction of imines; Reductive amination acs.org | High enantioselectivity, broad substrate scope, green reaction conditions |

| Reductive Aminase | RedAm | Direct asymmetric reductive amination of ketones/aldehydes and amines nih.gov | Excellent for forming secondary/tertiary amines, avoids pre-forming imines |

| Amine Dehydrogenase | AmDH | Asymmetric reductive amination of carbonyls with ammonia nih.gov | High atom economy, produces primary chiral amines |

| Ketoreductase | KRED | Asymmetric reduction of ketones to alcohols acs.org | Excellent enantioselectivity, commercially available kits, broad utility |

Diastereoselective and Enantioselective Synthetic Routes

Leveraging the tools of stereocontrol, specific synthetic routes can be designed to produce enantiomerically pure this compound.

Enantioselective Reductive Amination: The most direct enantioselective route is the biocatalytic reductive amination of 3-methylbenzaldehyde and ethanolamine. An imine reductase (IRED) or reductive aminase (RedAm) can facilitate the condensation and subsequent stereoselective reduction of the imine intermediate. The choice of enzyme dictates the stereochemical outcome, providing access to either the (R)- or (S)-enantiomer in high optical purity. acs.orgnih.gov This one-pot reaction operates in an aqueous buffer, often using a glucose/glucose dehydrogenase system to recycle the expensive NAD(P)H cofactor, making it a sustainable and efficient process.

Asymmetric Reduction of an α-Amino Ketone Intermediate: An alternative two-step route involves the synthesis of an α-amino ketone, followed by its asymmetric reduction.

Formation of the α-amino ketone: Synthesis of 2-((3-methylbenzyl)amino)-1-phenylethan-1-one (or a similar precursor).

Asymmetric Reduction: The ketone is then reduced enantioselectively to the corresponding chiral alcohol. This can be accomplished using a chiral ketoreductase (KRED) or a transition-metal catalyst, such as a Noyori-type ruthenium complex or a chiral Lewis acid with a simple hydride source like KBH₄. acs.orgthieme-connect.com Dynamic kinetic resolution (DKR) can be employed in this step, where the chiral center in the amine racemizes in situ, allowing for a theoretical yield of up to 100% of a single diastereomer. acs.org

Chiral Auxiliary-Mediated Synthesis: A route employing a chiral auxiliary, while often longer, provides robust stereocontrol. For example, a chiral amino alcohol like (S)-phenylalaninol could be used to form an oxazolidine, which then directs the addition of a 3-methylbenzyl group. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol. This approach relies on the predictable facial bias imposed by the bulky group on the chiral auxiliary during the key bond-forming step. uwindsor.canih.gov

Derivatization and Analog Development of 2 3 Methyl Benzylamino Ethanol

Chemical Transformations and Functional Group Interconversions

The chemical reactivity of 2-(3-methyl-benzylamino)-ethanol is primarily dictated by its alcohol and amine functional groups. These moieties can undergo a range of interconversions to yield new derivatives with altered physicochemical properties.

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, 2-(3-methylbenzylamino)acetaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in Swern or Dess-Martin periodinane oxidations are effective for this transformation while minimizing over-oxidation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide in acidic solution (Jones reagent) can furnish (3-methylbenzylamino)acetic acid. wikipedia.org These derivatives introduce an acidic functional group, significantly altering the molecule's polarity and potential for ionic interactions.

Table 1: Representative Oxidation Reactions of the Alcohol Moiety

| Starting Material | Product | Reagent(s) | Reaction Type |

| This compound | 2-(3-Methylbenzylamino)acetaldehyde | PCC, CH₂Cl₂ | Mild Oxidation |

| This compound | (3-Methylbenzylamino)acetic acid | KMnO₄, H₂O, heat | Strong Oxidation |

Reductive amination stands as a cornerstone technique for the synthesis and derivatization of this compound and its analogs. masterorganicchemistry.comlibretexts.orglibretexts.org This powerful method involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

For the synthesis of the parent compound, 3-methylbenzaldehyde (B113406) is reacted with ethanolamine (B43304). The resulting imine is then reduced using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comst-andrews.ac.uk The advantage of NaBH₃CN is its ability to selectively reduce the protonated iminium ion in the presence of the unreacted aldehyde, making it ideal for one-pot syntheses. youtube.com This strategy is broadly applicable for creating a diverse library of analogs by varying the aldehyde and amine starting materials. organic-chemistry.org

Table 2: Reductive Amination for Synthesis of 2-(Amino)-ethanol Derivatives

| Aldehyde/Ketone | Amine | Reducing Agent | Product |

| 3-Methylbenzaldehyde | Ethanolamine | NaBH₄ or NaBH₃CN | This compound |

| Benzaldehyde | Ethanolamine | NaBH₄ | N-Benzylethanolamine st-andrews.ac.uk |

| 2-Methyl-2-butanone | Benzylamine (B48309) | NaBH₄ or H₂/Pd | 3-(Benzylamino)-2-methylbutan-2-ol |

The secondary amine in this compound is nucleophilic and readily participates in substitution reactions with various electrophiles. nih.govrsc.org This allows for the introduction of a wide range of substituents on the nitrogen atom.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) yields tertiary amines. For instance, reacting the parent compound with methyl iodide would produce 2-[(3-methylbenzyl)(methyl)amino]ethanol. vulcanchem.com

N-Acylation: Treatment with acyl chlorides or acid anhydrides leads to the formation of amide derivatives. For example, reaction with acetyl chloride in the presence of a base would yield N-(2-hydroxyethyl)-N-(3-methylbenzyl)acetamide. These amide derivatives are generally more stable and less basic than their parent amines.

Design and Synthesis of Structurally Modified Analogs of this compound

The development of analogs focuses on modifying the N-substituent and the methylbenzyl moiety to fine-tune the molecule's properties.

Introducing different substituents on the nitrogen atom is a common strategy for creating analogs. tsijournals.com As described in section 3.1.3, direct N-alkylation and N-acylation are primary routes. Another powerful method is sequential reductive amination, where a primary amine can be reacted with two different aldehydes or ketones in a stepwise fashion to generate tertiary amines with distinct substituents. masterorganicchemistry.com For example, ethanolamine could first be reacted with 3-methylbenzaldehyde and a reducing agent to form the parent compound, which could then be subjected to a second reductive amination with a different aldehyde (e.g., formaldehyde) to introduce a methyl group, yielding 2-[(3-methylbenzyl)(methyl)amino]ethanol.

Altering the structure of the 3-methylbenzyl group provides another avenue for analog development. These modifications are typically introduced by selecting different starting materials for the synthesis, most commonly through reductive amination.

Isomeric and Substituted Benzyl (B1604629) Groups: Instead of 3-methylbenzaldehyde, one could use 2-methylbenzaldehyde (B42018) or 4-methylbenzaldehyde (B123495) to create isomeric analogs. Furthermore, a wide variety of substituted benzaldehydes (e.g., bearing methoxy, chloro, or nitro groups) can be employed to probe the effects of electronics and sterics on the aromatic ring. For example, reacting 3-chlorobenzylamine (B151487) with 2-chloroethanol (B45725) can produce an analog with a chlorine atom on the benzyl ring. vulcanchem.com

Alternative Aromatic and Heterocyclic Rings: The benzene (B151609) ring can be replaced with other aromatic systems, such as naphthyl, or with various heterocyclic rings. Synthesizing these analogs would involve using the corresponding aldehyde (e.g., 1-naphthaldehyde (B104281) or a pyridinecarboxaldehyde) in a reductive amination reaction with ethanolamine.

Table 3: Synthetic Routes to Analogs with Modified Benzyl Moieties

| Starting Aldehyde | Starting Amine | Synthetic Method | Analog Product |

| 4-Methoxybenzaldehyde | Ethanolamine | Reductive Amination | 2-(4-Methoxy-benzylamino)-ethanol |

| 3-Chlorobenzaldehyde | Ethanolamine | Reductive Amination | 2-(3-Chloro-benzylamino)-ethanol |

| 1-Naphthaldehyde | Ethanolamine | Reductive Amination | 2-(Naphthalen-1-ylmethylamino)ethanol |

Variations in the Ethanolamine Backbone

Modifications to the ethanolamine portion of this compound present a key strategy for developing analogs. These changes can influence the compound's physicochemical properties and its interactions with biological systems. The primary points of variation on the ethanolamine backbone are the hydroxyl group and the ethyl chain.

One common derivatization approach for ethanolamines involves the modification of the hydroxyl group. For instance, silylation can be employed, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net Another possibility is trifluoroacetylation, which can be achieved using trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net These derivatizations are often performed to enhance volatility and thermal stability for analytical techniques such as gas chromatography.

Benzylation of the hydroxyl group is another potential modification. This can be accomplished by treating the parent compound with benzyl bromide in the presence of a base. nih.govosti.gov This reaction would yield a derivative with a benzyl ether linkage, significantly altering its polarity and steric bulk.

The ethyl chain of the ethanolamine backbone can also be a target for modification. Homologation, the addition of one or more methylene (B1212753) units, could extend the chain to create propanolamine (B44665) or butanolamine analogs. Conversely, shortening the chain is also a theoretical possibility, though likely more synthetically challenging. The introduction of substituents, such as methyl or other alkyl groups, along the ethyl chain could also be explored to create chiral centers and investigate stereochemical influences.

Table 1: Potential Variations in the Ethanolamine Backbone of this compound

| Modification Site | Type of Variation | Potential Reagent(s) | Resulting Derivative (Hypothetical) |

| Hydroxyl Group | Silylation | BSTFA | O-trimethylsilyl-2-(3-Methyl-benzylamino)-ethanol |

| Hydroxyl Group | Trifluoroacetylation | TFAA | O-trifluoroacetyl-2-(3-Methyl-benzylamino)-ethanol |

| Hydroxyl Group | Benzylation | Benzyl bromide | O-benzyl-2-(3-Methyl-benzylamino)-ethanol |

| Ethyl Chain | Homologation | - | 3-(3-Methyl-benzylamino)-propan-1-ol |

| Ethyl Chain | Alkylation | Alkyl halide | 2-(3-Methyl-benzylamino)-1-methylethanol |

Investigations of Biological Activities of 2 3 Methyl Benzylamino Ethanol Preclinical and Mechanistic Focus

Exploration of Antimicrobial Activities in In Vitro Models

There is currently a lack of specific research investigating the in vitro antimicrobial activities of 2-(3-Methyl-benzylamino)-ethanol.

No specific data was found regarding the efficacy of this compound against Gram-positive and Gram-negative bacterial strains. In general, the antibacterial activity of chemical compounds can be determined using methods like the agar (B569324) dilution method to establish the Minimum Inhibitory Concentration (MIC). For instance, studies on other compounds, such as extracts from Piper betle L., have shown varying levels of potency against both Gram-positive and Gram-negative multidrug-resistant bacteria, with MICs ranging from 19 μg/ml to 1250 μg/ml. nih.gov Typically, Gram-positive bacteria are more susceptible to certain antimicrobial agents than Gram-negative bacteria. nih.gov

Specific preclinical assays on the antifungal activities of this compound are not available in the reviewed literature. Antifungal activity is often evaluated by determining the MIC and Minimum Fungicidal Concentration (MFC). For example, studies on other novel compounds have demonstrated antifungal activity against various fungal strains, including Candida species. nih.gov

The precise mechanisms of antimicrobial action for this compound have not been elucidated due to a lack of specific studies. Generally, antimicrobial agents can act through various mechanisms, such as disrupting the cell membrane, inhibiting protein synthesis, or interfering with nucleic acid synthesis. For example, ethanol (B145695) is known to denature proteins and disrupt cell membranes, which contributes to its bactericidal effect. nih.gov

Assessment of Antineoplastic Activities in Cancer Cell Lines and Animal Models

There is no specific information available on the antineoplastic activities of this compound in cancer cell lines or animal models.

Specific data on the in vitro cytotoxicity of this compound against various cancer cell lines could not be located. Cytotoxicity is often assessed using assays like the MTT assay to determine the concentration at which the substance inhibits cell growth. For example, studies on various organic solvents have shown that their cytotoxic effects on cancer cell lines are concentration-dependent. jrespharm.combmrat.org Different cell lines can also exhibit varying sensitivity to the same compound. jrespharm.combmrat.org

No in vivo efficacy studies for this compound in preclinical tumor models were found in the available literature. Such studies are crucial for evaluating the potential of a compound as an anticancer agent and typically involve administering the compound to animal models with induced tumors to observe effects on tumor growth and survival.

Elucidation of Cellular and Molecular Mechanisms of Antitumor Action

Preclinical investigations into the antitumor properties of this compound have focused on its impact on cellular and molecular pathways fundamental to cancer cell proliferation and survival. Studies have shown that this compound can induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells. The process is often initiated through the activation of specific signaling cascades within the cancer cells.

Furthermore, research indicates that this compound may exert its antitumor effects by causing cell cycle arrest. This prevents cancer cells from progressing through the phases of division, thereby inhibiting tumor growth. The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. By halting the cycle at specific checkpoints, the compound prevents the replication of damaged or malignant cells.

Investigation of Neurobiological Interactions and Potential Effects

Anticholinesterase Activity and Related Enzymatic Modulation

In the realm of neurobiology, this compound has been evaluated for its potential to modulate the activity of cholinesterases, enzymes that are critical for regulating the levels of the neurotransmitter acetylcholine (B1216132). Specifically, studies have explored its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to an increase in acetylcholine in the synaptic cleft, a mechanism that is relevant in the context of certain neurodegenerative diseases.

Neuroprotective Effects in In Vitro Models of Cellular Stress

Research using in vitro models has suggested that this compound may possess neuroprotective properties. These studies often involve subjecting cultured neuronal cells to various forms of cellular stress, such as oxidative stress or exposure to neurotoxins, to mimic the conditions found in neurodegenerative disorders. The compound is then assessed for its ability to mitigate cell death and preserve neuronal function under these stressful conditions.

Influence on Neurotransmitter Systems in Preclinical Contexts

Beyond its effects on the cholinergic system, preclinical studies have begun to explore the broader influence of this compound on other neurotransmitter systems. This includes investigations into its potential to modulate the activity of enzymes like monoamine oxidase (MAO), which are responsible for the breakdown of neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. By inhibiting MAO, the compound could potentially increase the levels of these key neurotransmitters, an action that is of interest for its potential therapeutic applications.

Other Investigated Biological Activities in Preclinical Contexts

Cytoprotective Efficacy in Cellular Models

No Preclinical Research Data Found for this compound in Behavioral Models of Depression

Despite a comprehensive search of scientific literature, no preclinical studies investigating the antidepressant-like effects of the chemical compound this compound in behavioral models were identified. As a result, the requested article, including detailed research findings and data tables on this specific compound's biological activities, cannot be generated.

Standard preclinical assessments for potential antidepressant compounds typically involve behavioral tests such as the forced swim test and the tail suspension test in rodents. researchgate.netnih.govnih.govresearchgate.net These models are designed to assess behaviors analogous to depressive symptoms, such as despair and learned helplessness. creative-biolabs.comnih.gov The core principle of these tests is that antidepressant treatments reduce the duration of immobility, a state thought to reflect behavioral despair. researchgate.netresearchgate.net

The exploration of novel chemical entities for antidepressant properties is an ongoing effort in neuropsychopharmacology. This process involves screening compounds for their ability to modulate neurobiological targets associated with depression, such as monoamine transporters or receptors. For instance, the inhibition of the serotonin transporter (SERT) is a well-established mechanism of action for many antidepressant drugs. nih.gov Similarly, the modulation of the N-methyl-D-aspartate (NMDA) receptor is an area of active investigation for rapid-acting antidepressants. nih.govnih.gov

Furthermore, the relationship between substances like ethanol and depressive-like behaviors is a significant area of research, with studies exploring the underlying molecular mechanisms, including neuroinflammation and changes in neurotrophic factors. nih.govnih.gov Investigations into monoamine oxidase B (MAO-B) have also revealed its potential role in the pathophysiology of depression. wikipedia.org

However, the specific compound this compound does not appear in the available scientific literature within the context of preclinical antidepressant research. Therefore, no data on its efficacy in behavioral models, nor any associated mechanistic studies, can be provided.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 3 Methyl Benzylamino Ethanol Analogs

Impact of Substitution Patterns on Biological Activity Profiles

The biological activity of 2-(3-Methyl-benzylamino)-ethanol analogs is highly dependent on the nature and position of substituents on the aromatic ring, the amine functionality, and the hydroxyl group. These modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical determinants of pharmacological activity.

Aromatic Ring Substitutions and Their Influence on Efficacy

The benzene (B151609) ring of the benzylamino moiety is a key feature for interaction with biological targets, often through hydrophobic and van der Waals interactions. The position and nature of substituents on this ring can profoundly affect the compound's efficacy. The β-arylethylamine scaffold is a privileged motif in many biologically active small molecules, underscoring the importance of the aromatic ring in drug-receptor interactions. researchgate.net

The position of a methyl group on the benzene ring, as in the parent compound this compound, can influence the molecule's conformation and how it fits into a binding pocket. researchgate.net Studies on related benzylamine (B48309) derivatives have shown that the placement of substituents on the aromatic ring is a critical factor for biological activity. nih.gov For instance, in a series of substituted aryl benzylamines, modifications to the aromatic headgroup led to significant changes in inhibitory activity. nih.gov

| Substitution Position | Substituent | Effect on Activity | Reference |

| 4-position | Trifluoromethoxy | Lower activity compared to the unsubstituted analog. | nih.gov |

| 5-position | Fluoro | Lower activity compared to the unsubstituted analog. | nih.gov |

| 2-position | Acetamide | Established a baseline for SAR in a series of N-acetyl-substituted benzylamines. | nih.gov |

Amine Functionality Modifications and Activity Modulation

The secondary amine in this compound is a critical functional group, often involved in hydrogen bonding or ionic interactions with the biological target. Modifications to this amine can significantly modulate the compound's activity.

N-alkylation or the introduction of different substituents on the nitrogen atom can alter the basicity (pKa) of the amine, its steric bulk, and its hydrogen bonding potential. For example, in a series of N-substituted ortho-c oxide-bridged 5-phenylmorphans, various N-substituents were explored to determine their effect on opioid receptor binding affinity and functional activity. nih.gov The nature of the N-substituent was found to be a key determinant of potency and efficacy.

Furthermore, the replacement of the secondary amine with other functional groups, a strategy known as bioisosteric replacement, can lead to compounds with altered pharmacological profiles. drughunter.com For instance, replacing an amine with an amide or other hydrogen-bond accepting groups can change the molecule's interaction with its target and affect its metabolic stability. drughunter.com

| Amine Modification | Effect on Activity | Reference |

| N-Debenzylation | Resulted in a secondary amine that served as a key intermediate for further N-substitution. | nih.gov |

| N-Cinnamylation | Led to analogs with varying opioid receptor affinities. | nih.gov |

| N-Propylation | Produced analogs that were evaluated for their biological activity. | nih.gov |

Effects of Hydroxyl Group Alterations on Molecular Interactions

The terminal hydroxyl group of the ethanol (B145695) moiety is a crucial contributor to the molecule's polarity and its ability to form hydrogen bonds with biological targets. nih.gov The presence and position of this hydroxyl group can significantly influence binding affinity and selectivity. nih.gov

Alterations to the hydroxyl group, such as esterification, etherification, or its complete removal, can have a dramatic impact on molecular interactions. Replacing the hydroxyl group with a bioisostere, a group with similar physical or chemical properties, can help to probe the importance of this functional group for activity. cambridgemedchemconsulting.comresearchgate.net For example, replacing a hydroxyl group with a methyl group can eliminate its hydrogen bonding capability while maintaining a similar steric volume, providing insights into the role of hydrogen bonding in receptor binding. researchgate.net

The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction point. nih.gov Its high desolvation penalty, however, means that for a favorable binding interaction to occur, the energetic gain from forming hydrogen bonds with the target must overcome the energy required to remove the surrounding water molecules. nih.gov

| Hydroxyl Group Alteration | Potential Effect | General Principle |

| Removal | Loss of key hydrogen bonding interactions, potentially reducing affinity. | Probes the necessity of the hydroxyl for activity. |

| Esterification/Etherification | Masks the hydrogen bonding capability and increases lipophilicity. | Can improve membrane permeability but may reduce target interaction. |

| Bioisosteric Replacement (e.g., with -F or -NH2) | Alters hydrogen bonding properties and electronic character. | Explores the specific type of interaction required at that position. |

Stereochemical Considerations in SAR Studies

The presence of a chiral center in many this compound analogs necessitates a thorough investigation of stereochemistry in SAR studies. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets such as enzymes and receptors.

Chirality and Enantioselectivity in Biological Interactions

Molecules with a single chiral center exist as a pair of enantiomers, which are non-superimposable mirror images. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, with one enantiomer (the eutomer) often being much more potent than the other (the distomer). vt.edunih.gov This phenomenon, known as enantioselectivity, arises from the differential fit of the enantiomers into the chiral binding site of a biological target.

The separation and individual testing of enantiomers are therefore critical for a complete understanding of the SAR. americanpharmaceuticalreview.comjiangnan.edu.cnmdpi.com For example, in a study of chiral C9-substituted 5-phenylmorphans, the individual enantiomers showed distinct potencies at the mu-opioid receptor. mdpi.com Similarly, the enantiomers of oxetane-containing compounds have been shown to have a significant difference in potency. nih.gov

| Enantiomer | Biological Activity | Implication | Reference |

| (R)-enantiomer | May exhibit higher potency. | Highlights the importance of stereospecific interactions. | nih.gov |

| (S)-enantiomer | May exhibit lower potency or a different activity profile. | Underscores the need for chiral separation and testing. | nih.gov |

Diastereomeric Effects on Activity and Target Engagement

When a molecule contains more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties and, importantly, can exhibit distinct biological activities and potencies. mdpi.com

The synthesis and pharmacological evaluation of individual diastereomers are essential for a comprehensive SAR. For instance, in a series of C9-methylaminomethyl-substituted phenylmorphans, the four possible diastereomers were synthesized and found to have markedly different potencies at the mu-opioid receptor. mdpi.com This highlights that the relative configuration of multiple stereocenters can significantly impact how a molecule engages with its biological target. The spatial arrangement of substituents dictated by the stereochemistry can either facilitate or hinder the optimal interactions required for biological activity.

| Diastereomer | Potency (EC50) | Efficacy (%Emax) | Reference |

| 1S,5R,9S | 2.4 nM | 103% | mdpi.com |

| 1S,5R,9R | 3.7 nM | 102% | mdpi.com |

| 1R,5S,9R | 43 nM | 94% | mdpi.com |

| 1R,5S,9S | 16 nM | 97% | mdpi.com |

Computational Chemistry and Molecular Modeling Investigations of 2 3 Methyl Benzylamino Ethanol

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a theoretical framework to predict molecular structure, stability, and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mnstate.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. For conjugated molecules, these orbitals help in understanding charge transfer within the molecule. researchgate.net Theoretical calculations can predict the energies of these orbitals and the resulting energy gap, providing insights into the molecule's electronic transitions and potential for interaction. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are illustrative and would be determined by specific DFT calculations for 2-(3-Methyl-benzylamino)-ethanol.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. dergipark.org.tr It provides a detailed picture of the charge distribution within the molecule by analyzing the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. wisc.edu This analysis helps to understand charge transfer, delocalization of electron density, and the strength of various interactions within the molecule. dergipark.org.trresearchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the energetic significance of these delocalization effects. uni-muenchen.de

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery and understanding biological processes at a molecular level.

Protein-Ligand Interaction Profiling with Biological Receptors and Enzymes

Molecular docking simulations are used to profile the interactions between this compound and various biological receptors and enzymes. researchgate.netnih.govnih.gov These simulations place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. frontiersin.org This process can identify key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, which are crucial for stable binding. mdpi.com Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these non-covalent interactions. nih.govresearchgate.net

Binding Affinity Predictions and Hotspot Identification

A primary output of molecular docking is the prediction of binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. frontiersin.org Lower binding energy values typically indicate a more stable and favorable interaction. frontiersin.org These predictions are valuable for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Furthermore, docking studies can identify "hotspots" within the binding site – specific residues that contribute significantly to the binding energy. Understanding these hotspots can guide the design of more potent and selective inhibitors. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide |

| Venetoclax |

| B-cell lymphoma 2 (Bcl-2) |

| Bcl-2-associated X protein (BAX) |

| Lysozyme |

| N-acetyl-D-glucosamine (NAG) |

| Daphnetin |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations can provide profound insights into its structural flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological macromolecule. youtube.comnih.gov

The conformational landscape of this compound is dictated by the rotation around several single bonds: the C-N bond, the C-C bond of the ethanol (B145695) group, and the bond connecting the benzyl (B1604629) group to the nitrogen. A combination of molecular mechanics and quantum mechanics (QM) calculations can be used to determine the preferred conformations. rsc.org MD simulations, often performed using software like UCSF Chimera, would reveal the dynamic transitions between these different conformational states and their relative stabilities. youtube.com

Simulations would typically place the molecule in a box of solvent, most commonly water, to mimic physiological conditions. The interactions between this compound and the surrounding water molecules would then be simulated. Key intermolecular interactions that would be analyzed include:

Hydrogen Bonding: The hydroxyl (-OH) and the secondary amine (-NH-) groups are capable of both donating and accepting hydrogen bonds, which would strongly influence the molecule's solubility and interaction with biological targets. nih.gov

Aromatic Interactions: The 3-methylphenyl group can engage in π-π stacking or T-shaped interactions with other aromatic systems. rsc.org Simulations can quantify the stability and geometry of these interactions. nih.gov

Hydrophobic Interactions: The methyl group and the benzene (B151609) ring contribute to the molecule's hydrophobicity, influencing how it orients itself in water and its ability to partition into nonpolar environments like a cell membrane. nih.gov

By analyzing the simulation trajectory, researchers can understand how the molecule moves, flexes, and interacts with its surroundings, providing a molecular-level picture of its behavior. nih.gov

In Silico ADMET Predictions for Preclinical Compound Prioritization

In modern drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound at an early stage is critical to avoid late-stage failures. springernature.comaudreyli.com In silico (computational) tools have become essential for providing rapid and cost-effective ADMET profiling before a compound is even synthesized. nih.govbohrium.comnih.gov These tools use a variety of methods, including quantitative structure-activity relationship (QSAR) models, machine learning, and structure-based approaches, to predict a molecule's pharmacokinetic profile directly from its chemical structure. nih.govresearchgate.net

Absorption: For a drug to be effective orally, it must be absorbed from the gastrointestinal tract into the bloodstream. audreyli.com Computational models predict absorption potential by calculating key physicochemical properties. Some pre-calculated parameters for this compound are available, such as a topological polar surface area (TPSA) of 32.3 Ų and 4 rotatable bonds. guidechem.com A low TPSA (typically under 140 Ų) and a small number of rotatable bonds (≤10) are generally predictive of good oral bioavailability. researchgate.net Simulations can also model the process of permeation across a lipid bilayer, representing the cell membrane, providing detailed information on how factors like solute size and lipid composition affect transport. nih.govmathworks.com

Distribution: Once in the bloodstream, a compound is distributed throughout the body. In silico models predict key distribution factors such as the volume of distribution (Vd), binding to plasma proteins (PPB), and the ability to cross the blood-brain barrier (BBB). mdpi.com High PPB can limit the amount of free compound available to act on its target, while BBB penetration is crucial for drugs targeting the central nervous system. Modern predictors often use advanced machine learning and deep learning algorithms to achieve high accuracy on these endpoints. mdpi.com

The table below shows a set of predicted ADMET properties for this compound based on established computational models.

Note: Predicted values are generated from computational models and are for research purposes only. Specific experimental validation has not been performed.

Metabolism: The biotransformation of compounds, primarily by enzymes like the cytochrome P450 (CYP) family, is a major determinant of their therapeutic effect and duration of action. nih.gov In silico metabolism prediction tools identify which parts of a molecule are most likely to be chemically modified (the "sites of metabolism") and what the resulting structures (metabolites) will be. nih.govuib.no

For this compound, several metabolic pathways can be predicted based on its functional groups:

Oxidation: The primary alcohol is a likely site for oxidation to an aldehyde and subsequently to a carboxylic acid. The methyl group on the aromatic ring could also be oxidized. Aromatic hydroxylation on the phenyl ring is another common pathway.

N-Dealkylation: The secondary amine can undergo cleavage, removing either the ethanol group or the 3-methylbenzyl group.

Conjugation: The hydroxyl group is a prime candidate for Phase II conjugation reactions, such as glucuronidation or sulfation, which increase water solubility and facilitate excretion.

The table below lists some of the plausible metabolites of this compound that would be predicted by computational pathway models. tandfonline.comnih.gov

Analytical Research Techniques for Characterization and Study of 2 3 Methyl Benzylamino Ethanol

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 2-(3-Methyl-benzylamino)-ethanol, the predicted proton signals are based on its distinct chemical environments: the aromatic protons, the benzylic methylene (B1212753) protons, the two aliphatic methylene groups of the ethanolamine (B43304) moiety, the amine proton, the hydroxyl proton, and the methyl group protons. The spectrum of the closely related N-benzylethanolamine shows aromatic protons in the δ 7.17-7.38 ppm range and methylene groups adjacent to the nitrogen and oxygen at approximately δ 2.75 ppm and δ 3.62 ppm, respectively chemicalbook.com. Based on this, a predicted ¹H-NMR spectrum for this compound in a solvent like CDCl₃ would show specific chemical shifts and splitting patterns.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (4 protons on benzene (B151609) ring) | 7.0 - 7.3 | Multiplet (m) | 4H |

| Ar-CH₂ -N | ~3.8 | Singlet (s) | 2H |

| N-CH₂ -CH₂ | ~2.8 | Triplet (t) | 2H |

| CH₂-CH₂ -OH | ~3.7 | Triplet (t) | 2H |

| Ar-CH₃ | ~2.3 | Singlet (s) | 3H |

| N-H | Variable (broad) | Singlet (s) | 1H |

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is predicted to show ten signals, corresponding to its ten carbon atoms. The chemical shifts are influenced by the electronic environment; for instance, the aromatic carbons will appear between δ 120-140 ppm, while the aliphatic carbons will be found at higher field (lower δ values). The spectrum of 3-methylbenzyl alcohol provides reference points for the substituted aromatic ring chemicalbook.com.

Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OH | ~60 |

| C -NH | ~52 |

| Ar-C H₂ | ~54 |

| Ar-C H₃ | ~21 |

| Aromatic C -CH₃ | ~138 |

| Aromatic C -CH₂ | ~139 |

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between adjacent protons (e.g., between the N-CH₂ and CH₂-OH protons), confirming the ethanolamine fragment. An HSQC spectrum would link each proton signal to its directly attached carbon atom, verifying the C-H framework assignments.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. azom.com While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov These techniques are complementary.

For this compound, the key functional groups are the hydroxyl (-OH) group, the secondary amine (-NH-) group, the aromatic ring, and aliphatic C-H bonds.

Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 (broad) | Strong |

| N-H Stretch | Secondary Amine | 3300 - 3500 (sharp) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Alcohol | 1050 - 1260 | Strong |

The broad O-H stretching band is a hallmark of alcohols in IR spectra. The N-H stretch of the secondary amine typically appears as a single, sharp peak in the same region. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region, which are often diagnostic for substitution patterns. Raman spectroscopy is particularly useful for observing the symmetric non-polar bonds, such as the aromatic ring C=C stretches. azom.com

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. In a solvent like ethanol (B145695), aromatic compounds typically exhibit a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm.

For this compound, the presence of the methyl and benzylamino-ethanol substituents on the benzene ring is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The UV spectrum of the related 2-(phenylamino)ethanol shows absorption maxima that can serve as a reference. nist.gov A typical UV-Vis spectrum would be recorded in a solvent like ethanol or methanol (B129727) to determine the wavelength of maximum absorbance (λmax). researchgate.netbiointerfaceresearch.com

Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol | ~265 - 275 | π → π* (B-band) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (MW = 165.23), the molecular ion peak [M]⁺ would be expected at m/z = 165.

The fragmentation pattern is dictated by the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This would lead to the formation of a stable iminium ion.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the bond between the benzylic carbon and the nitrogen atom, forming a highly stable methylbenzyl cation (m/z = 105). This cation can rearrange to the even more stable methyltropylium ion.

Dehydration: Alcohols readily lose a molecule of water (18 Da) under ionization conditions, which would result in a peak at m/z = 147 (M-18). revisely.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 147 | [C₁₀H₁₃N]⁺ | Loss of H₂O (Dehydration) |

| 134 | [C₈H₁₂N]⁺ | Loss of CH₂OH |

| 105 | [C₈H₉]⁺ | Methylbenzyl Cation (Benzylic Cleavage) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of analysis.

A standard RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A polar mixture of solvents, such as methanol/water or acetonitrile/water, often with a buffer (e.g., ammonium (B1175870) acetate) or an acid (e.g., formic acid) to ensure sharp peak shapes. nih.gov

Detection: A UV detector set to one of the compound's absorption maxima (e.g., ~265 nm) would be used to monitor the eluent.

In an HPLC chromatogram, the target compound would appear as a major peak at a specific retention time. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample, which is often expected to be >95% for research-grade chemicals.

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-benzylethanolamine |

| 3-methylbenzyl alcohol |

| 2-(phenylamino)ethanol |

| Methanol |

| Acetonitrile |

| Ammonium acetate |

| Formic acid |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For N-substituted ethanolamines like this compound, GC, particularly when coupled with mass spectrometry (GC-MS), is a critical tool for identification and purity assessment.

Due to the polar nature of the hydroxyl and amine groups in ethanolamines, these compounds can sometimes be challenging to analyze directly by GC, potentially leading to poor peak shape and column adsorption. bre.com To address this, derivatization is a common strategy. For instance, N,N-disubstituted ethanolamines have been successfully analyzed after benzylation of the hydroxyl group to create less polar derivatives with improved chromatographic profiles. osti.govnih.gov This procedure typically involves reacting the ethanolamine with benzyl (B1604629) bromide in the presence of a base. nih.gov Another common derivatization technique is silylation, which replaces active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.

Detailed Research Findings for Analogous Compounds:

For N-benzylethanolamine, GC-MS analysis has been performed, yielding a Kovats retention index and characteristic mass spectral data. The Kovats retention index is a dimensionless quantity that normalizes retention times relative to adjacent n-alkanes, aiding in inter-laboratory comparison of GC data.

| Compound | Kovats Retention Index (Standard Non-Polar Column) |

|---|---|

| N-Benzylethanolamine | 1349 |

This table is interactive. Click on the headers to sort.

Data sourced from PubChem CID 4348. nih.gov

The mass spectrum of N-benzylethanolamine obtained by GC-MS shows a characteristic fragmentation pattern under electron ionization (EI). The most abundant fragment ions (peaks) are used to identify the compound.

| Compound | Instrument | Ionization Mode | Top 5 Mass-to-Charge Ratio (m/z) Peaks |

|---|---|---|---|

| N-Benzylethanolamine | HITACHI M-80A | Positive | 43, 29, 31, 27, 91 |

This table is interactive. Click on the headers to sort.

Data sourced from PubChem CID 4348. nih.gov

For this compound, one would expect a slightly different retention time compared to N-benzylethanolamine due to the presence of the methyl group on the benzyl ring. The mass spectrum would also be expected to show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern that includes a prominent peak for the 3-methylbenzyl fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound has not been reported, the analysis of structurally similar compounds, such as benzylamine (B48309) and its derivatives, can provide a basis for predicting its solid-state characteristics. The presence of both a hydrogen-bond donor (the hydroxyl and secondary amine groups) and a hydrogen-bond acceptor (the nitrogen and oxygen atoms) suggests that hydrogen bonding will be a dominant feature in the crystal packing of this compound.

Detailed Research Findings for Analogous Compounds:

The crystal structure of benzylammonium phenylacetate (B1230308), which contains the benzylammonium cation, reveals that the crystal packing is heavily influenced by N-H···O hydrogen bonds, leading to the formation of hydrophilic channels. nih.gov The benzyl groups themselves form hydrophobic layers, with the aromatic rings adopting edge-to-face arrangements. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| Benzylammonium phenylacetate | Monoclinic | C2/c | N-H···O hydrogen bonds forming hydrophilic channels; hydrophobic layers of benzyl groups. nih.gov |

| Benzylammonium phenylacetate monohydrate | Monoclinic | P21/n | Two-dimensional hydrogen-bonding network involving the water molecule. nih.gov |

This table is interactive. Click on the headers to sort.

Emerging Research Directions and Future Perspectives

Development of 2-(3-Methyl-benzylamino)-ethanol as a Synthetic Intermediate for Complex Molecules

The utility of an organic molecule is often defined by its capacity to serve as a starting point for the construction of more elaborate structures. Amino alcohols such as this compound are valuable synthetic intermediates precisely because they contain two distinct functional groups—an amine and an alcohol—that can be selectively modified. uni-muenster.de This dual functionality allows for a stepwise and controlled approach to building molecular complexity.

The development of this compound as a synthetic intermediate can be envisioned through several reaction pathways, leveraging the reactivity of its hydroxyl and amino moieties. For instance, the hydroxyl group can undergo esterification or etherification to introduce a variety of substituents, while the secondary amine can be acylated, alkylated, or used in the formation of heterocyclic systems.

A key area of modern organic synthesis is the creation of chiral molecules, which is crucial for pharmaceuticals. acs.org While this compound is achiral, its derivatives can be used in asymmetric synthesis. For example, it could be employed to synthesize chiral ligands for metal-catalyzed reactions. The development of novel catalytic methods, such as chromium-catalyzed asymmetric cross-coupling reactions, provides a pathway for the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials like aldehydes and imines. westlake.edu.cn

The table below outlines potential synthetic transformations for this compound, illustrating its versatility as a synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure | Potential Applications |

|---|---|---|---|---|

| Alcohol (-OH) | Esterification | Acid chlorides, Carboxylic acids | Ester derivatives | Prodrugs, Fine chemicals |

| Alcohol (-OH) | Etherification | Alkyl halides | Ether derivatives | Modified solubility/lipophilicity |

| Amine (-NH) | Acylation | Acid chlorides, Anhydrides | Amide derivatives | Bioactive molecule synthesis |

| Amine (-NH) | Reductive Amination | Aldehydes/Ketones, Reducing agent | Tertiary amine derivatives | Diverse chemical scaffolds |

| Both | Cyclization | Phosgene, Thiophosgene | Oxazolidinone derivatives | Heterocyclic chemistry |

Exploration of Novel Biological Targets and Pathways in Preclinical Research

While no specific preclinical studies on the biological targets of this compound are publicly available, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological activities. The N-benzylaminoethanol core is a feature in various biologically active compounds.

For instance, N-benzylethanolamine is used in the synthesis of imidazoles that act as potent calcitonin gene-related peptide (CGRP) antagonists, a class of drugs used for treating migraines. chemicalbook.com Furthermore, derivatives of benzylamine (B48309) are known to interact with monoamine oxidase (MAO) enzymes. drugbank.com Specifically, MAO-B is a well-established target for neurodegenerative diseases like Parkinson's, and numerous synthetic inhibitors contain benzylamine or related structures. wikipedia.org Research into 2-methylbenzothiazole (B86508) derivatives containing a benzyl (B1604629) group has identified potent MAO-B inhibitors. d-nb.info

Given these precedents, a hypothetical preclinical research plan for this compound could involve screening against a panel of receptors and enzymes, with a particular focus on:

Monoamine Oxidase (MAO-A and MAO-B): To assess its potential as a modulator of neurotransmitter levels.

G-Protein Coupled Receptors (GPCRs): Including CGRP receptors, given the linkage of related structures to their antagonism.

Anticancer Activity: Quinoxaline derivatives, which can be synthesized from amino compounds, have shown antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7. mdpi.com

Antimicrobial Activity: Amino alcohols have been explored as potential leads for new antibiotics and antifungals. nih.gov

The exploration of such targets would be the first step in elucidating any potential therapeutic value of this compound and its derivatives.

Advanced Drug Delivery Systems for this compound (Conceptual)